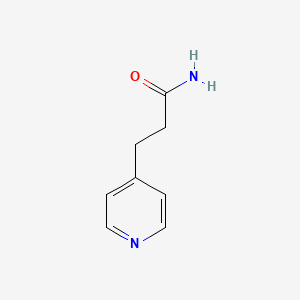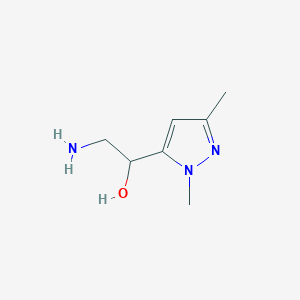![molecular formula C31H23N3O3 B2968433 5-(hydroxymethyl)-8-methyl-N-naphthalen-1-yl-2-naphthalen-1-yliminopyrano[2,3-c]pyridine-3-carboxamide CAS No. 866342-22-5](/img/structure/B2968433.png)
5-(hydroxymethyl)-8-methyl-N-naphthalen-1-yl-2-naphthalen-1-yliminopyrano[2,3-c]pyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “5-(hydroxymethyl)-8-methyl-N-naphthalen-1-yl-2-naphthalen-1-yliminopyrano[2,3-c]pyridine-3-carboxamide” is a type of substituted pyridine . Pyridines are important structural motifs found in numerous bioactive molecules . They can be synthesized via various methodologies, and their biological activities and physical properties can be improved by introducing various functional groups into the pyridine scaffold .
Synthesis Analysis
The synthesis of this compound involves the reaction of pyridoxal hydrochloride with various N-arylcyanoacetamides . This reaction produces a series of 2-imino-5-hydroxymethyl-8-methyl-2H-pyrano[2,3-c]pyridine-3-(N-aryl) carboxamides . Further reaction of these compounds with aromatic amines furnishes a wide series of 2-(N-R-phenyl) imino-5-hydroxymethyl-8-methyl-2H-pyrano[2,3-c]pyridine-3-carboxamides .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the reaction of pyridoxal hydrochloride with various N-arylcyanoacetamides, followed by a reaction with aromatic amines . These reactions produce a series of 2-(N-R-phenyl) imino-5-hydroxymethyl-8-methyl-2H-pyrano[2,3-c]pyridine-3-carboxamides .Applications De Recherche Scientifique
Chemosensors for Transition Metal Ions
Naphthoquinone-based compounds have been explored for their molecular recognition abilities towards transition metal ions. These compounds exhibit remarkable selectivity towards Cu2+ ions, changing color upon complexation. Such chemosensors can detect Cu2+ ions at very low concentrations, demonstrating their potential in environmental monitoring and analytical chemistry (Gosavi-Mirkute et al., 2017).
Synthesis and Characterization of Naphthalene Derivatives
Research into the synthesis and characterization of naphthalene derivatives reveals their versatility in forming new compounds with potential applications in materials science. For instance, acid-catalyzed ring opening in specific naphthalene derivatives can lead to the formation of dibenzoxanthenes, diarylmethanes, and calixarenes, compounds of interest for their unique structural and functional properties (Gazizov et al., 2015).
Coordination Polymers and Luminescent Properties
Naphthalene-based diamides have been used to form coordination polymers with Cd/Zn(II). These polymers exhibit luminescent properties that have been utilized for the detection of nitro aromatics and Fe(III) ions, showcasing their potential in sensor technology and environmental monitoring (Das & Biradha, 2018).
Aromatic Polyamides with Naphthalene Derivatives
The synthesis of novel aromatic polyamides derived from naphthalene and aromatic dicarboxylic acids has been reported. These polyamides exhibit high thermal stability and solubility in certain solvents, making them suitable for advanced material applications, such as high-performance polymers for the electronics industry (Yang & Chen, 1993).
Orientations Futures
The development of a robust synthetic route enabling the incorporation of sulfone and phosphonate moieties on the pyridine scaffold is highly needed in medicinal and agricultural chemistry . Furthermore, the introduction of various functional groups into the pyridine scaffold can improve the biological activities and physical properties of pyridine analogs , providing potential future directions for research and development.
Propriétés
IUPAC Name |
5-(hydroxymethyl)-8-methyl-N-naphthalen-1-yl-2-naphthalen-1-yliminopyrano[2,3-c]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H23N3O3/c1-19-29-25(22(18-35)17-32-19)16-26(30(36)33-27-14-6-10-20-8-2-4-12-23(20)27)31(37-29)34-28-15-7-11-21-9-3-5-13-24(21)28/h2-17,35H,18H2,1H3,(H,33,36) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRWCJCNYOVPFNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C2=C1OC(=NC3=CC=CC4=CC=CC=C43)C(=C2)C(=O)NC5=CC=CC6=CC=CC=C65)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(hydroxymethyl)-8-methyl-N-naphthalen-1-yl-2-naphthalen-1-yliminopyrano[2,3-c]pyridine-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Bromomethyl-5-fluoro-benzo[b]thiophene](/img/structure/B2968351.png)
![(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(1-(4-chlorophenyl)cyclopentyl)methanone](/img/structure/B2968352.png)








![2-(1H-benzo[d]imidazol-1-yl)-N-(2-(2-methylthiazol-4-yl)phenyl)acetamide](/img/structure/B2968366.png)
![N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pivalamide](/img/structure/B2968368.png)

